molecular formula C9H11NO2S B1594997 n-Allylbenzenesulfonamide CAS No. 50487-70-2

n-Allylbenzenesulfonamide

Cat. No. B1594997
CAS RN: 50487-70-2
M. Wt: 197.26 g/mol
InChI Key: AUSDMZUIKMAAEN-UHFFFAOYSA-N
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Description

N-Allylbenzenesulfonamide is an organic compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a white crystalline solid, soluble in some organic solvents such as ether and dimethylformamide .


Synthesis Analysis

The synthesis of n-Allylbenzenesulfonamide involves various methods. A common method involves the reaction of phenylsulfonyl chloride with allyl alcohol, generating n-Allylbenzenesulfonyl chloride. This intermediate then reacts with ammonia or amines to produce n-Allylbenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of n-Allylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group and an allyl group . The linear formula is C9H11NO2S .

Scientific Research Applications

Phytotoxicity in Agriculture

N-Allylbenzenesulfonamides, specifically N-Allyl-N-α-substituted benzyl benzenesulfonamides, have been studied for their phytotoxic activities against barnyard grass and rice plants. These compounds exhibit potent phytotoxicity against barnyard grass, with high selectivity between transplanted rice seedlings and barnyard grass. This suggests potential use in selective weed control in agriculture (Omokawa, Takeuchi, Konnai, & Takematsu, 1986).

Catalysis and Synthesis

N-Allylbenzenesulfonamide derivatives have been utilized in catalysis and synthesis. For instance, 4-tert-Butylbenzenesulfonamide is a substituent in tetra peripherally substituted Fe(ii) phthalocyanine, used for the oxidation of olefins like cyclohexene and styrene, leading to the formation of significant chemical products (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Synthesis of Pharmaceutical Intermediates

N-Cyano-N-phenyl-p-methylbenzenesulfonamide is used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This method is efficient for preparing pharmaceutical intermediates, showcasing the role of these compounds in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011).

Organic Synthesis Applications

N-Allylbenzenesulfonamide derivatives have been employed in various organic synthesis applications. For example, palladium-catalyzed allylation of arenesulfonamides and subsequent reactions have been studied, indicating their utility in the synthesis of complex organic molecules (Cerezo, Cortes, Moreno-Mañas, Pleixats, & Roglans, 1998).

Crystallographic Studies

The crystal structures of N-Allylbenzenesulfonamide derivatives have been determined, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the properties and potential applications of these compounds in various fields (Chicha, Rakib, Abderrafia, Saadi, & El Ammari, 2013).

properties

IUPAC Name

N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSDMZUIKMAAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292783
Record name n-allylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Allylbenzenesulfonamide

CAS RN

50487-70-2
Record name NSC85509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-allylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
WJ Gensler, BA Brooks… - The Journal of Organic …, 1965 - ACS Publications
… The former compound, prepared by brominating N-allylbenzenesulfonamide (IV) in the … N- (3-Bromo-2-chloropropyl) benzenesulf onamide (II) from Nallylbenzenesulfonamide (IV).—A …
Number of citations: 6 pubs.acs.org
LI JIAnga, YI WenBIn - Sustainable Organic Synthesis: Tools and …, 2021 - books.google.com
… Shi's research group reported on the copper-catalyzed free radical trifluoromethyl addition/cyclization reaction of N-allylbenzenesulfonamide compounds with Togni's reagent, and a …
Number of citations: 5 books.google.com
HS Dang, BP Roberts - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… No sulfonyl azide remained and the only detectable products were N-allylbenzenesulfonamide 5a and allyl phenyl sulfone 6a, together with a trace amount of benzenesulfonamide 7a (…
Number of citations: 32 pubs.rsc.org
L De Luca, G Giacomelli - The Journal of organic chemistry, 2008 - ACS Publications
An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is reported. The reaction is performed under microwave irradiation, has shown a good …
Number of citations: 129 pubs.acs.org
WJ Gensler, BA Brooks - The Journal of Organic Chemistry, 1966 - ACS Publications
… tol-benzenesulfonyl-2-bromomethylethyIenimine (I) as well as by the fact that l,2-dichloro-3benzenesulfonamidopropane, produced by adding chlorine to N-allylbenzenesulfonamide, is …
Number of citations: 7 pubs.acs.org
WJ Gensler, SK Dheer - The Journal of Organic Chemistry, 1981 - ACS Publications
… Benzenesulfonylation to N-allylbenzenesulfonamide (11), bromination to 2,3-dibromo-l-benzenesulfonamidopropane, and cyclization with alkali smoothly led to the desired ethy…
Number of citations: 21 pubs.acs.org
EH Abdel Aal, OI El-Sabbagh, S Youssif… - Monatshefte für Chemie …, 2002 - Springer
New benzenesulfonamide derivatives containing pyrazole and oxadiazole moieties were prepared starting from sodium saccharin. The structures of the novel compounds were …
Number of citations: 11 link.springer.com
B Metayer, A Martin-Mingot, D Vullo… - Organic & …, 2013 - pubs.rsc.org
… To a mixture of hydrofluoric acid and antimony pentafluoride (6 mL, 12.2 mol% antimony pentafluoride) maintained at −20 C, was added N-allylbenzenesulfonamide derivative. The …
Number of citations: 17 pubs.rsc.org
WR Koehler - 1960 - search.proquest.com
… both from the reaction of III with benzenesulfonyl chloride by the use of sodium carbonate in place of sodium hydroxide and from the addition of bromine to Nallylbenzenesulfonamide, …
Number of citations: 2 search.proquest.com
DS Kim, HG Lee - The Journal of Organic Chemistry, 2021 - ACS Publications
A synthetic strategy for the formation of C(sp 3 )–N bonds, particularly through a copper-catalyzed oxidative cross-coupling, is rare. Herein, we report a novel synthetic approach for the …
Number of citations: 2 pubs.acs.org

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